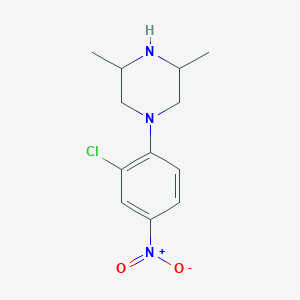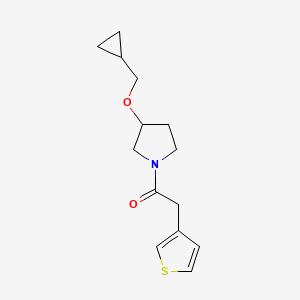methanone](/img/structure/B14952230.png)
[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-(4-phenylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4-phenylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Piperazine coupling: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions, often using a base like potassium carbonate (K2CO3) to facilitate the reaction.
Carbonylation: The carbonyl group can be introduced using reagents like phosgene or its derivatives.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: Pd/C, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, bases like K2CO3
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The piperazine moiety might interact with neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Piperaquine: Another antimalarial with a piperazine moiety.
Quinacrine: Used for treating protozoal infections.
Uniqueness
6-Chloro-4-(4-phenylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
特性
分子式 |
C25H21ClN4O |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
(6-chloro-2-pyridin-4-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H21ClN4O/c26-19-6-7-23-21(16-19)22(17-24(28-23)18-8-10-27-11-9-18)25(31)30-14-12-29(13-15-30)20-4-2-1-3-5-20/h1-11,16-17H,12-15H2 |
InChIキー |
LZNXLMYFOLQRCH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14952153.png)
![2-(4-chlorophenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952160.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952164.png)
![3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B14952169.png)
![4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B14952174.png)
![6-(5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolan-3-yl)hexanoic acid](/img/structure/B14952181.png)
![Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B14952188.png)

![3-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B14952192.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-4-fluoroaniline](/img/structure/B14952204.png)
![1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane](/img/structure/B14952216.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952221.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(5-chloro-2-methylphenyl)acetamide]](/img/structure/B14952250.png)
